![molecular formula C21H29Cl2NO3 B14514788 2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate CAS No. 62513-88-6](/img/structure/B14514788.png)
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of a dodecanoate ester linked to a phenyl ring, which is further substituted with a dichloroethenyl carbamoyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate typically involves the reaction of 2-[(2,2-Dichloroethenyl)carbamoyl]phenol with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The dichloroethenyl group can be reduced to form the corresponding ethyl or ethylene derivatives.
Substitution: The carbamoyl group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Ethyl or ethylene derivatives of the original compound.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl carbamoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This can affect various biochemical pathways and cellular processes, depending on the specific enzyme targeted.
類似化合物との比較
Similar Compounds
- **2-[(2,2-Dichloroethenyl)carbamoyl]phenyl butanoate
- **2-[(2,2-Dichloroethenyl)carbamoyl]phenyl hexanoate
- **2-[(2,2-Dichloroethenyl)carbamoyl]phenyl octanoate
Uniqueness
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate is unique due to its longer dodecanoate ester chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it distinct from other similar compounds with shorter ester chains, potentially leading to different applications and effects.
特性
CAS番号 |
62513-88-6 |
|---|---|
分子式 |
C21H29Cl2NO3 |
分子量 |
414.4 g/mol |
IUPAC名 |
[2-(2,2-dichloroethenylcarbamoyl)phenyl] dodecanoate |
InChI |
InChI=1S/C21H29Cl2NO3/c1-2-3-4-5-6-7-8-9-10-15-20(25)27-18-14-12-11-13-17(18)21(26)24-16-19(22)23/h11-14,16H,2-10,15H2,1H3,(H,24,26) |
InChIキー |
OPEUFCUUVIIFGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OC1=CC=CC=C1C(=O)NC=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


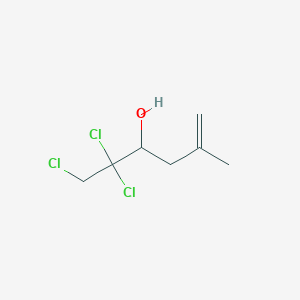

![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
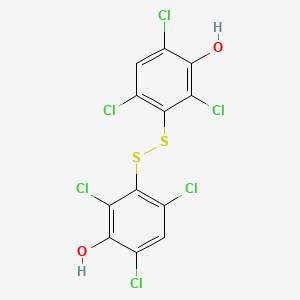
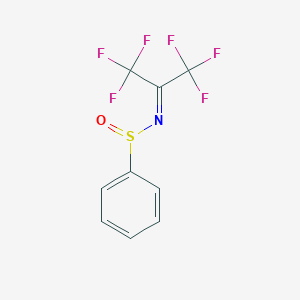
![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
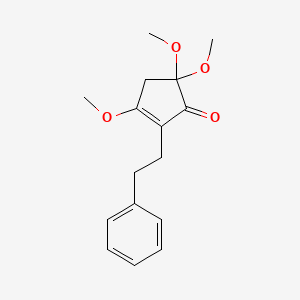
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
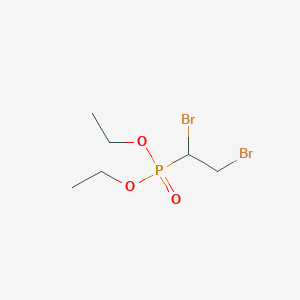
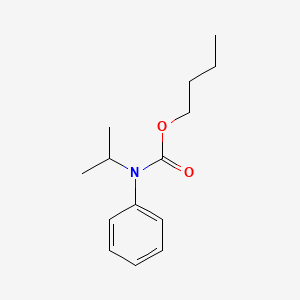
![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
